molecular formula C26H29NO2 B13449729 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Cat. No.: B13449729
M. Wt: 392.5 g/mol
InChI Key: ZQZFYGIXNQKOAV-MACVRGHVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol undergoes several types of chemical reactions:

    Oxidation: The phenol group can be oxidized to quinones under certain conditions.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated phenol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol has several scientific research applications:

    Chemistry: Used as a labeled compound in studies involving deuterium isotope effects.

    Biology: Investigated for its interactions with estrogen receptors and its potential as a selective estrogen receptor modulator (SERM).

    Medicine: Explored for its antitumor effects, particularly in estrogen-dependent breast cancer cells.

    Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties due to deuterium labeling.

Mechanism of Action

The mechanism of action of 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, modulating its activity and inhibiting the proliferation of estrogen-dependent breast cancer cells . The deuterium atoms may enhance the stability and metabolic profile of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: The parent compound, widely used in the treatment of estrogen receptor-positive breast cancer.

    Raloxifene: Another selective estrogen receptor modulator with similar applications.

    Toremifene: A derivative of Tamoxifen with a similar mechanism of action.

Uniqueness

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is unique due to its deuterium labeling, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterparts. This can result in improved efficacy and reduced side effects in therapeutic applications.

Properties

Molecular Formula

C26H29NO2

Molecular Weight

392.5 g/mol

IUPAC Name

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+/i1D3,4D2

InChI Key

ZQZFYGIXNQKOAV-MACVRGHVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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